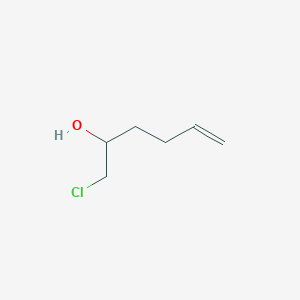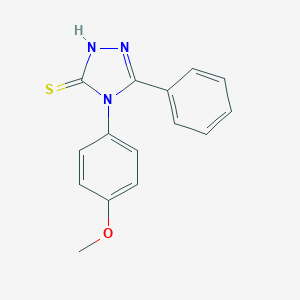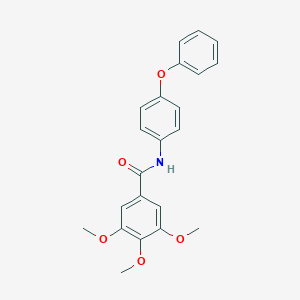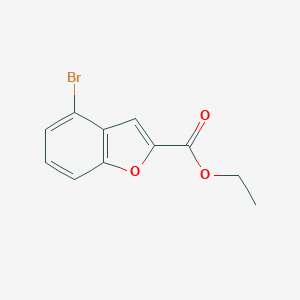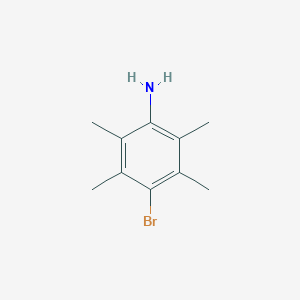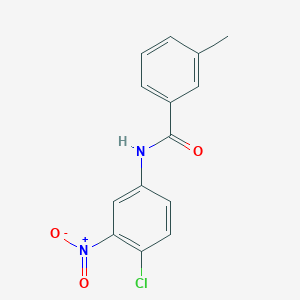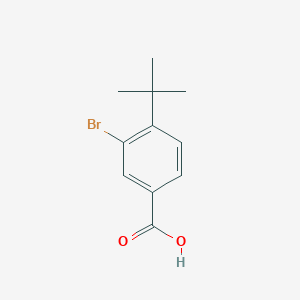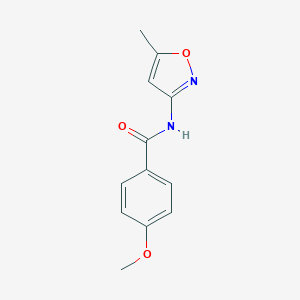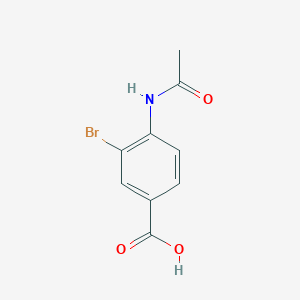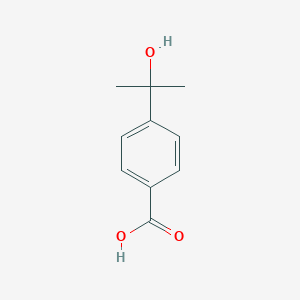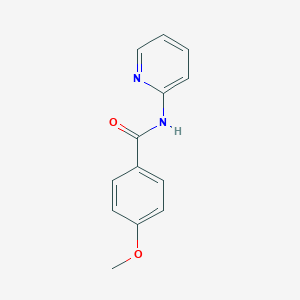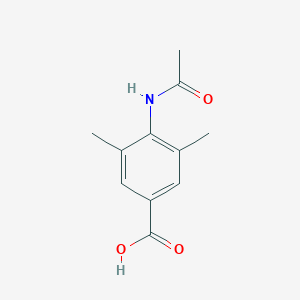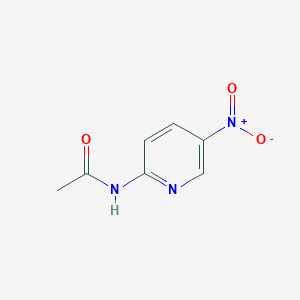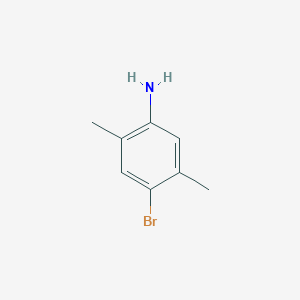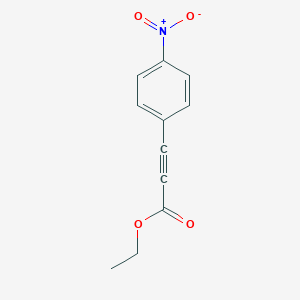
Ethyl 3-(4-nitrophenyl)prop-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-nitrophenyl)prop-2-ynoate, also known as ethyl 4-nitrophenylpropiolate, is a chemical compound that belongs to the class of propiolates. It is a yellow crystalline solid that is widely used in scientific research applications.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-nitrophenyl)prop-2-ynoate is not well understood. However, it is known to interact with various enzymes and proteins. It is also known to undergo various chemical reactions such as nucleophilic addition and Michael addition.
Biochemische Und Physiologische Effekte
Ethyl 3-(4-nitrophenyl)prop-2-ynoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 3-(4-nitrophenyl)prop-2-ynoate in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one limitation is that it is toxic and requires careful handling. Additionally, its mechanism of action is not well understood, which limits its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Ethyl 3-(4-nitrophenyl)prop-2-ynoate in scientific research. One direction is to study its interaction with various enzymes and proteins in more detail. Another direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, its use as a fluorescent probe for studying protein-DNA interactions could be further explored.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-nitrophenyl)prop-2-ynoate is widely used in scientific research applications. It is used as a reagent in the synthesis of various organic compounds. It is also used as a probe to study the mechanism of various enzymatic reactions. Additionally, it is used as a fluorescent probe to study the binding of proteins to DNA.
Eigenschaften
CAS-Nummer |
35283-08-0 |
|---|---|
Produktname |
Ethyl 3-(4-nitrophenyl)prop-2-ynoate |
Molekularformel |
C11H9NO4 |
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
ethyl 3-(4-nitrophenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H9NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-4,6-7H,2H2,1H3 |
InChI-Schlüssel |
VOFGHYIUFUAZQO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)[N+](=O)[O-] |
Andere CAS-Nummern |
35283-08-0 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

